molecular formula C14H10N4S B3082558 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine CAS No. 1129406-48-9

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B3082558
CAS No.: 1129406-48-9
M. Wt: 266.32 g/mol
InChI Key: MKEAXBHVTPXOJL-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that combines the structural features of benzimidazole, thieno, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions. One common method includes the reaction of 3-amino-2-benzimidazolylthieno[2,3-b]pyridine with ortho-formylbenzoic acids under acidic conditions . The reaction proceeds through the formation of intermediate compounds, which are then further processed to yield the final product. The reaction conditions often involve refluxing in toluene with a catalytic amount of para-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

    Substitution: Reagents such as halogenated compounds and bases like potassium carbonate are often used.

Major Products

The major products formed from these reactions include oxidized benzoic acids and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c15-11-8-4-3-7-16-14(8)19-12(11)13-17-9-5-1-2-6-10(9)18-13/h1-7H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEAXBHVTPXOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C4=C(S3)N=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 2
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 4
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 5
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 6
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine

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